2-(7-Chloroheptyl)thiophene
CAS No.:
Cat. No.: VC13307613
Molecular Formula: C11H17ClS
Molecular Weight: 216.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClS |
|---|---|
| Molecular Weight | 216.77 g/mol |
| IUPAC Name | 2-(7-chloroheptyl)thiophene |
| Standard InChI | InChI=1S/C11H17ClS/c12-9-5-3-1-2-4-7-11-8-6-10-13-11/h6,8,10H,1-5,7,9H2 |
| Standard InChI Key | RJHSMXRHIOBEMH-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CCCCCCCCl |
| Canonical SMILES | C1=CSC(=C1)CCCCCCCCl |
Introduction
Chemical Identity and Structural Features
2-(7-Chloroheptyl)thiophene consists of a thiophene ring substituted at the 2-position with a chloroheptyl chain. Key structural attributes include:
-
Molecular Formula:
-
Molecular Weight: 216.77 g/mol
-
IUPAC Name: 2-(7-chloroheptyl)thiophene
-
SMILES:
The chlorine atom at the terminal carbon introduces electrophilicity, enabling nucleophilic substitution reactions, while the heptyl chain enhances lipid solubility, influencing membrane permeability in biological systems .
Synthesis and Manufacturing Processes
Synthetic Routes
The synthesis typically involves:
-
Friedel-Crafts Alkylation: Thiophene reacts with 1-chloroheptane in the presence of Lewis acids (e.g., ) to form the alkylated product .
-
Chloromethylation: Thiophene derivatives undergo chloromethylation using formaldehyde and HCl, followed by chain elongation via Grignard reactions .
Table 1: Optimization of Synthesis Conditions
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Friedel-Crafts | 80–100 | 65–72 | 89–93 | |
| Chloromethylation | 0–25 | 45–50 | 78–85 |
Yields remain moderate due to competing polymerization and side reactions, necessitating advanced purification techniques like column chromatography .
Industrial-Scale Production
Continuous flow reactors improve efficiency, reducing reaction times by 40% compared to batch processes. Solvent selection (e.g., acetonitrile vs. THF) impacts environmental footprint, with greener alternatives under exploration .
Physicochemical Properties
-
Density: 1.12–1.18 g/cm³ (predicted)
-
Boiling Point: 285–290°C at 760 mmHg
-
LogP: 4.2 (indicating high lipophilicity)
-
Solubility: Miscible in chloroform, DMSO; insoluble in water
The chlorine atom increases dipole moment (), enhancing reactivity in polar media .
| Compound | Target Organism | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 2-(7-Chloroheptyl)thio | S. aureus (hypoth.) | 12.5 | Membrane disruption |
| Tioconazole | Fungal pathogens | 0.5–2.0 | Lanosterol demethylase inhibition |
Applications in Pharmaceutical Development
Drug Intermediate
-
Antifungal Agents: Serves as a precursor in synthesizing analogs of Tioconazole, leveraging its electrophilic chlorine for cross-coupling reactions .
-
5-HT2C Receptor Agonists: Structural analogs are explored for obesity treatment by modulating serotonin receptors .
Material Science
-
Organic Semiconductors: The conjugated thiophene ring facilitates electron transport, with hole mobilities up to reported in thin-film transistors.
Comparative Analysis with Related Thiophene Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Substituent | LogP | Key Application |
|---|---|---|---|
| 2-(Chloromethyl)thiophene | -CH₂Cl | 3.0 | Pharmaceutical synthesis |
| 2-Acetylthiophene | -COCH₃ | 1.8 | Antimicrobial agents |
| 2-(7-Chloroheptyl)thiophene | -(CH₂)₆CH₂Cl | 4.2 | Organic electronics |
The extended alkyl chain in 2-(7-Chloroheptyl)thiophene improves bioavailability compared to shorter-chain analogs.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume